5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride

Overview

Description

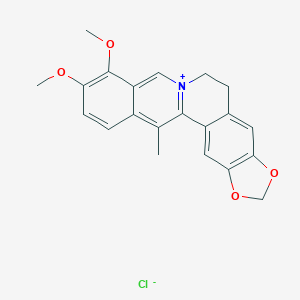

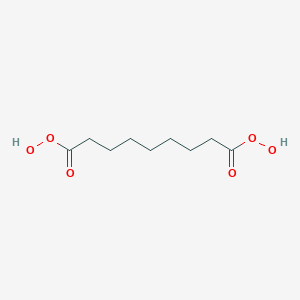

5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride is a chemical compound with the molecular formula C21H20ClNO4 . It is also known as 13-Methylberberine (13-MB) chloride, a 13-methyl-substituted derivative of berberine . Berberine is a widely distributed berberidaceaen alkaloid found in plant tissues that has antibacterial, anti-inflammatory, antitumor, anti-obesity, and hypercholesterolemic activity .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 385.85 . The IUPAC name is 9,10-dimethoxy-13-methyl-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride . The InChI code is 1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis

This compound has a melting point of 198-200 °C . It should be stored at -20°C . It is soluble in water at a concentration of 1 mg/ml . The compound appears as a crystalline solid .Scientific Research Applications

Crystal Structure Analysis

Tetrahydroberberine, a compound related to 5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride, has been studied for its crystal structure. This research highlights the bent conformation of the molecule and the significant role of intermolecular hydrogen bonds in crystal packing (Pingali, Donahue, & Payton-Stewart, 2015).

Corrosion Inhibition

This compound, known as berberine, has been examined for its effectiveness in inhibiting the corrosion of aluminum alloys in saline environments. The study found that berberine's efficiency increases with concentration and that its adsorption on aluminum surfaces follows the Langmuir adsorption isotherm (Singh et al., 2014).

Potential Anticancer Therapeutic Agent

Berberine's interactions with mitochondria in mouse melanoma cells suggest it could be an effective anticancer therapeutic agent. The compound selectively accumulates in mitochondria, leading to cell proliferation arrest, mitochondrial fragmentation, oxidative stress, and decreased ATP levels (Pereira et al., 2007).

DNA Binding Studies

Research has explored the luminescence properties of quinolizinium salts, including derivatives similar to this compound, and their interactions with DNA. These compounds exhibit significant luminescence and bind to DNA, making them relevant in studies related to anticancer activities (Martín, Castillo, & Lerner, 1988).

Isolation from Natural Sources

A protoberberine alkaloid structurally related to this compound was isolated from Corydalis yanhusuo, showcasing the compound's natural occurrence and potential for pharmacological use (Hu, Zhang, Ma, & Yao, 2009).

Mechanism of Action

Target of Action

13-Methylberberine primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) , CCAAT enhancer binding protein alpha (C/EBPα) , and sterol regulatory element binding protein 1 (SREBP-1) . These are the main adipocyte differentiation transcription factors . Their role is crucial in the regulation of lipid metabolism and adipogenesis .

Mode of Action

13-Methylberberine interacts with its targets by down-regulating their expression . This results in reduced protein levels of PPARγ, C/EBPα, and SREBP-1 . The compound’s lipid-reducing effect is attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by 13-Methylberberine is the AMPK signaling pathway . This pathway plays a critical role in cellular energy homeostasis and is a target for treating metabolic syndrome . Downstream effects include decreased Akt phosphorylation, suggesting reduced de novo lipid synthesis .

Pharmacokinetics

The C-13 methyl substitution of berberine increases its accumulation in treated cells . This suggests that 13-Methylberberine has improved absorption and higher accumulation compared to berberine . .

Result of Action

The primary molecular effect of 13-Methylberberine’s action is the reduction of lipid accumulation . This is achieved through the down-regulation of key adipocyte differentiation transcription factors and their target genes . On a cellular level, this results in potent anti-adipogenic effects, making 13-Methylberberine a potential anti-obesity drug .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

13-Methylberberine interacts with several enzymes, proteins, and other biomolecules. It down-regulates the expression of the main adipocyte differentiation transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα), as well as their target genes . The lipid-reducing effect of 13-Methylberberine was attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .

Cellular Effects

13-Methylberberine has significant effects on various types of cells and cellular processes. It has been found to have stronger anti-adipogenic effects on mouse 3T3-L1 cells . It also improves endothelial dysfunction by inhibiting NLRP3 inflammasome activation via autophagy induction in human umbilical vein endothelial cells .

Molecular Mechanism

At the molecular level, 13-Methylberberine exerts its effects through several mechanisms. It reduces PPARγ, C/EBPα, and sterol regulatory element binding protein 1 (SREBP-1) protein levels . It also suppresses NLRP3 inflammasome activation and promotes autophagy induction in human umbilical vein endothelial cells .

Transport and Distribution

13-Methylberberine is transported and distributed within cells and tissues. C-13 methyl substitution of berberine increased its accumulation in treated cells, suggesting that 13-Methylberberine has improved absorption and higher accumulation compared to berberine .

properties

IUPAC Name |

16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEFNGNLISNJEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969276 | |

| Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54260-72-9 | |

| Record name | 13-Methylberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)